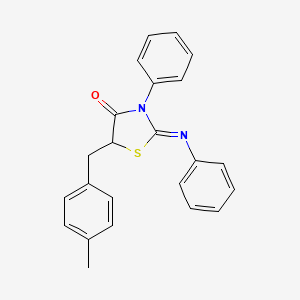
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit various enzymes and proteins, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of enzymes and proteins through the formation of covalent bonds with the active site. This results in the disruption of the normal function of the enzyme or protein, leading to the desired therapeutic effect.
Biochemical and Physiological Effects
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its enzyme and protein inhibitory activity, it has been shown to exhibit antioxidant and anti-inflammatory properties. Additionally, 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its ability to inhibit a wide range of enzymes and proteins, making it a versatile tool for studying various biological processes. However, one limitation of using 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research on 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and β-secretase. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one and to identify additional targets for its inhibitory activity. Finally, the potential use of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents.
Applications De Recherche Scientifique
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic properties. It has been shown to inhibit various enzymes and proteins, including acetylcholinesterase, tyrosinase, and β-secretase, which are involved in the pathogenesis of Alzheimer's disease, melanoma, and Alzheimer's disease, respectively. Additionally, 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit antifungal and antibacterial activity.
Propriétés
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-17-12-14-18(15-13-17)16-21-22(26)25(20-10-6-3-7-11-20)23(27-21)24-19-8-4-2-5-9-19/h2-15,21H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBRONITQWWMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4059229.png)

![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4059241.png)
![2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4059246.png)

![N-1,3-benzodioxol-5-yl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B4059272.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4059275.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4059277.png)
![ethyl 4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4059284.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4059289.png)
![4-chloro-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B4059290.png)
![2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4059305.png)
![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4059312.png)
![2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4059320.png)